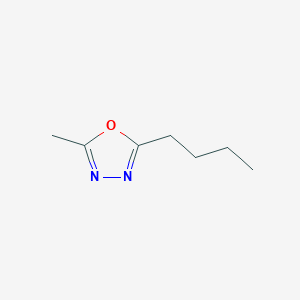

2-Butyl-5-methyl-1,3,4-oxadiazole

Beschreibung

2-Butyl-5-methyl-1,3,4-oxadiazole is a heterocyclic compound featuring a five-membered oxadiazole ring with a butyl group at position 2 and a methyl group at position 3. The 1,3,4-oxadiazole scaffold is notable for its electron-deficient aromatic character, which contributes to its utility in medicinal chemistry and materials science. The butyl and methyl substituents likely influence its physicochemical properties, such as lipophilicity and solubility, which are critical for bioavailability and interaction with biological targets.

Eigenschaften

CAS-Nummer |

189569-99-1 |

|---|---|

Molekularformel |

C7H12N2O |

Molekulargewicht |

140.18 g/mol |

IUPAC-Name |

2-butyl-5-methyl-1,3,4-oxadiazole |

InChI |

InChI=1S/C7H12N2O/c1-3-4-5-7-9-8-6(2)10-7/h3-5H2,1-2H3 |

InChI-Schlüssel |

UPQRXUXRLRHVSH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=NN=C(O1)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-5-methyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of butyl hydrazine with methyl carboxylic acid under dehydrating conditions, often using reagents like thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent such as acetonitrile or dichloromethane at elevated temperatures to facilitate cyclization.

Industrial Production Methods: Industrial production of 2-Butyl-5-methyl-1,3,4-oxadiazole may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthetic route is crucial for industrial applications, and optimization of reaction conditions is often performed to achieve high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Butyl-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxadiazole N-oxides.

Reduction: Reduction reactions using hydride donors such as sodium borohydride can convert the oxadiazole ring into corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; performed in solvents like ethanol or tetrahydrofuran.

Substitution: Halogenating agents, alkylating agents; reactions often require catalysts or specific conditions such as acidic or basic environments.

Major Products:

Oxidation Products: Oxadiazole N-oxides.

Reduction Products: Amines and related derivatives.

Substitution Products: Various substituted oxadiazoles with functional groups like halogens, alkyl, or aryl groups.

Wissenschaftliche Forschungsanwendungen

2-Butyl-5-methyl-1,3,4-oxadiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its therapeutic potential in treating infections and cancer, leveraging its unique chemical properties.

Industry: Utilized in the development of advanced materials, such as polymers and light-emitting diodes (LEDs), due to its stability and electronic properties.

Wirkmechanismus

The mechanism of action of 2-Butyl-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, leading to various biological effects. In antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in pathogens, thereby exerting its effects. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways and enzymes involved in cell growth and survival.

Vergleich Mit ähnlichen Verbindungen

Key Substituent Effects :

- 2-Butyl vs. 2-Amino/2-Alkylthio Groups: The butyl group in 2-butyl-5-methyl-1,3,4-oxadiazole increases lipophilicity compared to 2-amino-5-phenyl-1,3,4-oxadiazole (), which has hydrogen-bonding capability due to the amino group. This difference may reduce aqueous solubility but enhance membrane permeability . In 2-alkylthio derivatives (e.g., 2-alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazole), the thioether linkage introduces sulfur-based reactivity, enabling further functionalization (e.g., acetylation) .

- 5-Methyl vs. 5-Aryl/5-Halogenated Groups: The methyl group at position 5 is less sterically demanding than the phenyl group in 2-amino-5-phenyl-1,3,4-oxadiazole, where the phenyl ring is inclined at 12.6° relative to the oxadiazole plane . This inclination affects π-π stacking interactions, which are critical for binding to biological targets. Halogenated derivatives (e.g., 5-bromothiophen-2-yl in 5k, ) exhibit enhanced electronic effects, influencing reactivity and biological activity.

Table 1: Substituent Effects on Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.